(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone
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Overview
Description
(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone: is a complex organic compound featuring a cyclopenta[c]pyridazinyl moiety linked to a piperazine ring, which is further connected to a methanone group substituted with a 2-(methylsulfonyl)phenyl group. This compound belongs to a class of molecules known for their potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopenta[c]pyridazinyl core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridazines and cyclopentadienes. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the 2-(methylsulfonyl)phenyl group via a coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: : The piperazine ring can be reduced to form different derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of piperazine derivatives with reduced nitrogen atoms.
Substitution: : Formation of various substituted piperazine and phenyl derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects such as inhibition or activation of certain pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
Pyrrolopyrazine derivatives: : These compounds share the pyridazinyl core but differ in their substituents and overall structure.
Indole derivatives: : These compounds contain an indole ring system and exhibit various biological activities.
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(2-methylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-27(25,26)17-8-3-2-6-15(17)19(24)23-11-9-22(10-12-23)18-13-14-5-4-7-16(14)20-21-18/h2-3,6,8,13H,4-5,7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBFNVCBVOSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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